molecular formula C14H9F4NO2 B1479275 6-(4-Fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid CAS No. 2098111-54-5

6-(4-Fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid

Cat. No. B1479275
CAS RN: 2098111-54-5
M. Wt: 299.22 g/mol
InChI Key: MSLCJNMVSZAYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(4-Fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid” is a derivative of nicotinic acid, also known as niacin . It has a fluorophenyl group, a trifluoromethyl group, and a methyl group attached to the nicotinic acid molecule .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a pyridine ring (from the nicotinic acid) with a fluorophenyl group, a trifluoromethyl group, and a methyl group attached to it .

Scientific Research Applications

Insecticidal Applications

6-(4-Fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid and its derivatives have been studied for their insecticidal activities. Research has indicated that nicotinic acid derivatives containing a pyridine nucleus and a side chain at the third position can significantly impact the toxicity to insects. These compounds have shown promising activities against various pests such as Green peach aphid, American bollworm, and Maize weevil (Deshmukh, Patil, & Shripanavar, 2012).

Synthesis and Industrial Applications

The compound has been involved in the development of safe and economical synthesis processes for compounds used as intermediates in the creation of novel anti-infective agents. The key process involves the trifluoromethylation of aryl iodide using cost-effective systems, emphasizing the development of efficient and scalable synthesis methods (Mulder et al., 2013). Additionally, the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors has been explored, with these compounds serving as key intermediates in the manufacturing of COMT inhibitors (Kiss, Ferreira, & Learmonth, 2008).

Vasorelaxation and Antioxidation Properties

Studies have reported the effects of thionicotinic acid derivatives, including 6-(4-Fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid, on vasorelaxation and antioxidation properties. These compounds were found to exert vasorelaxation in a dose-dependent manner and displayed significant antioxidant properties in assays. The results suggest the potential of these derivatives to be developed as therapeutics due to their vasorelaxant and antioxidant effects (Prachayasittikul et al., 2010).

properties

IUPAC Name

6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO2/c1-7-12(13(20)21)10(14(16,17)18)6-11(19-7)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLCJNMVSZAYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=C(C=C2)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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